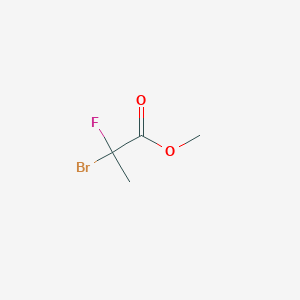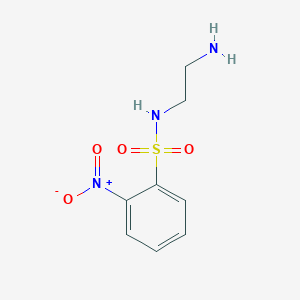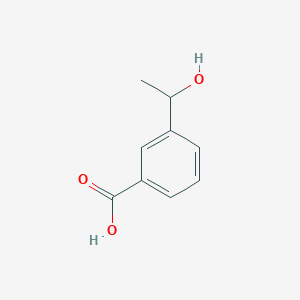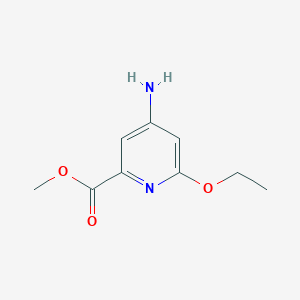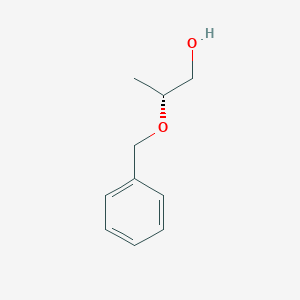
Dibromomethane-d2
Vue d'ensemble
Description
Dibromomethane-d2, also known as Methylene-d2 bromide, is a compound with the molecular formula CD2Br2 . It is a colorless liquid that is slightly soluble in water but very soluble in organic solvents . It contains copper as a stabilizer and has a molecular weight of 175.85 .
Synthesis Analysis
Dibromomethane is synthesized commercially from dichloromethane via bromochloromethane . The reaction is as follows:
6 CH2Cl2 + 3 Br2 + 2 Al → 6 CH2BrCl + 2 AlCl3 CH2Cl2 + HBr → CH2BrCl + HCl The bromochloromethane product from either reaction can further react in a similar manner to produce dibromomethane .
Molecular Structure Analysis
The molecular structure of Dibromomethane-d2 is represented by the linear formula CD2Br2 .
Chemical Reactions Analysis
Dibromomethane is used in bromofunctionalizations of olefins, which are an important class of chemical transformations .
Physical And Chemical Properties Analysis
Dibromomethane-d2 has a vapor density of 5.9 (vs air), a vapor pressure of 34.9 mmHg at 20 °C, and a refractive index n20/D of 1.5381 (lit.) . It has a boiling point of 99 °C (lit.) and a density of 2.505 g/mL at 25 °C .
Applications De Recherche Scientifique
These applications highlight the versatility of dibromomethane-d2 in scientific research. Its isotopic properties make it a valuable tool for probing molecular behavior, unraveling mechanisms, and advancing our understanding of complex systems . If you’d like more details on any specific application, feel free to ask!
Safety and Hazards
Dibromomethane-d2 is harmful if inhaled and harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Orientations Futures
Mécanisme D'action
Target of Action
Dibromomethane-d2, with the formula CD2Br2 , is a variant of dibromomethane where the hydrogen atoms are replaced by deuterium (heavy hydrogen)
Mode of Action
It’s known that the compound is prepared by reacting dibromomethane with sodium azide or potassium azide, and then extracting with heavy water (d2o) to obtain dibromomethane-d2 . This process allows for isotopic labeling of the compound.
Biochemical Pathways
It’s worth noting that dibromomethane, the parent compound, is produced by marine algae
Action Environment
It’s known that the compound contains copper as a stabilizer , which may play a role in its stability.
Propriétés
IUPAC Name |
dibromo(dideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFPHVGVWTDIP-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456532 | |
| Record name | Dibromomethane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22117-86-8 | |
| Record name | Dibromomethane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromomethane-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

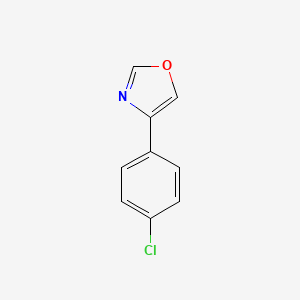


![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
